molecular formula C5HCl5N2 B6305902 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine CAS No. 84395-13-1

2,4,5-Trichloro-6-(dichloromethyl)pyrimidine

Cat. No.: B6305902
CAS No.: 84395-13-1
M. Wt: 266.3 g/mol
InChI Key: BUWWXBSPNKTCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trichloro-6-(dichloromethyl)pyrimidine: is a synthetic chemical compound with the chemical formula C8H3Cl5N2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under reflux conditions, where the pyrimidine derivative is treated with phosphorus oxychloride, resulting in the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine undergoes various chemical reactions, including substitution reactions. These reactions often involve the replacement of chlorine atoms with other functional groups, leading to the formation of new derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like acetonitrile or dimethyl sulfoxide, under mild to moderate temperatures .

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile used. For example, the reaction with piperazine derivatives can lead to the formation of substituted pyrimidines with potential pharmaceutical applications .

Scientific Research Applications

Chemistry: In chemistry, 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including the synthesis of herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • 2,4,6-Trichloropyrimidine
  • 2,4,5,6-Tetrachloropyrimidine
  • 4,5,6-Trichloropyrimidine-2-carbonitrile

Uniqueness: 2,4,5-Trichloro-6-(dichloromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for various synthetic and research applications, distinguishing it from other polychlorinated pyrimidines .

Properties

IUPAC Name

2,4,5-trichloro-6-(dichloromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl5N2/c6-1-2(3(7)8)11-5(10)12-4(1)9/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWWXBSPNKTCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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